5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine: is a chemical compound with the molecular formula C7H4F3N3. It is characterized by the presence of an ethynyl group at the 5-position, a trifluoromethyl group at the 4-position, and an amine group at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)pyrimidine and ethynylamine.
Reaction Conditions: The key step involves the coupling of the ethynyl group to the pyrimidine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Addition: Electrophiles like halogens or hydrogen halides can add to the ethynyl group in the presence of a catalyst.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted pyrimidines, while addition reactions can produce halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: The compound’s unique structural features make it a candidate for drug discovery and development. It can be used to design inhibitors for specific enzymes or receptors involved in various diseases .
Industry: In the materials science field, this compound can be used to synthesize advanced materials with desirable properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for the target, leading to potent biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyrimidin-2-amine: Lacks the ethynyl group, which may result in different reactivity and biological activity.
5-Ethynylpyrimidin-2-amine:
Uniqueness: 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the combination of the ethynyl and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-ethynyl-4-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c1-2-4-3-12-6(11)13-5(4)7(8,9)10/h1,3H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTUXGFTXVMWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(N=C1C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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